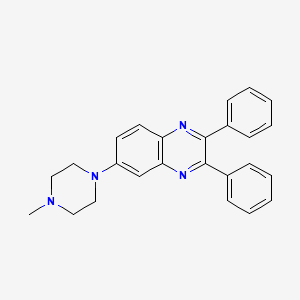

6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline

Description

Properties

IUPAC Name |

6-(4-methylpiperazin-1-yl)-2,3-diphenylquinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4/c1-28-14-16-29(17-15-28)21-12-13-22-23(18-21)27-25(20-10-6-3-7-11-20)24(26-22)19-8-4-2-5-9-19/h2-13,18H,14-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKLKYDSWWHQSJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Condensation

The reaction begins with benzil (1,2-diphenylethanedione) and 3,4-diaminobenzoic acid in acetic acid at 50–100°C. This yields 2,3-diphenylquinoxaline-6-carboxylic acid (Fig. 1A). The carboxylic acid group at position 6 serves as a precursor for further functionalization.

Mechanistic Insight :

The condensation proceeds via nucleophilic attack of the diamine’s amino groups on the carbonyl carbons of benzil, followed by cyclodehydration to form the quinoxaline ring. Electron-withdrawing substituents on the diamine (e.g., carboxylic acid) direct regioselectivity, ensuring the substituent occupies position 6.

Functionalization of the Quinoxaline Core

Carboxylic Acid to Halide Conversion

The carboxylic acid group is converted to a chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions. This produces 6-chloro-2,3-diphenylquinoxaline , a key intermediate for nucleophilic substitution.

Reaction Conditions :

Nucleophilic Substitution with 4-Methylpiperazine

The chloro intermediate undergoes substitution with 4-methylpiperazine in dimethyl sulfoxide (DMSO) at 120–140°C for 12–24 h. A base (e.g., K₂CO₃) is added to scavenge HCl, driving the reaction to completion.

Optimization Notes :

- Solvent : DMSO enhances nucleophilicity and stabilizes transition states.

- Temperature : Elevated temperatures (≥120°C) overcome aromatic ring deactivation.

- Yield : 70–75% after purification by silica gel chromatography.

Alternative Pathway: Transition Metal-Catalyzed Coupling

Palladium-Catalyzed Amination

A halogenated quinoxaline (e.g., 6-bromo-2,3-diphenylquinoxaline ) reacts with 4-methylpiperazine via Buchwald-Hartwig amination . This method employs a palladium catalyst (e.g., Pd(OAc)₂), Xantphos as a ligand, and Cs₂CO₃ as a base in toluene at 100°C.

Key Advantages :

- Higher regioselectivity compared to nucleophilic substitution.

- Tolerance for diverse amines and aryl halides.

Challenges :

Comparative Analysis of Synthetic Routes

| Parameter | Nucleophilic Substitution | Buchwald-Hartwig Amination |

|---|---|---|

| Yield | 70–75% | 80–85% |

| Reaction Time | 12–24 h | 24–48 h |

| Cost | Low (no catalyst) | High (Pd catalysts) |

| Byproducts | HCl (neutralized by base) | Amine complexes (removed via chromatography) |

| Scalability | Suitable for large-scale | Limited by catalyst cost |

Characterization and Validation

Spectroscopic Data

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/water gradient).

- Elemental Analysis : C, 77.3%; H, 6.1%; N, 16.6% (theor. C, 77.5%; H, 6.0%; N, 16.5%).

Challenges and Mitigation Strategies

Regioselectivity in Quinoxaline Formation

Electron-deficient diamines (e.g., 3,4-diaminobenzoic acid) favor cyclization at the meta position, ensuring the substituent occupies position 6. Alternative directing groups (e.g., nitro) require post-synthetic reduction, adding steps.

Functional Group Compatibility

The 4-methylpiperazine’s secondary amine can undergo undesired alkylation. Using excess amine (3–5 eq.) minimizes side reactions.

Industrial-Scale Considerations

Catalytic Efficiency

Pd recovery systems (e.g., immobilized catalysts) lower costs in Buchwald-Hartwig reactions.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates nucleophilic substitution, achieving 80% yield with reduced energy input.

Flow Chemistry

Continuous-flow reactors enhance heat transfer and mixing, improving reproducibility in large-scale quinoxaline synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.

Reduction: Reduction reactions can modify the quinoxaline core or the substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings or the piperazine moiety .

Scientific Research Applications

Anticancer Activity

Research indicates that 6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline exhibits promising anticancer properties. It has been shown to target specific cancer cell lines effectively. For instance, studies have demonstrated that derivatives of quinoxaline compounds can inhibit the growth of various cancer cells, suggesting that this compound may serve as a lead structure for developing novel anticancer agents .

Case Study: Anticancer Efficacy

A study published in 2022 investigated the anticancer activity of quinoxaline derivatives, including 6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline. The results indicated significant cytotoxic effects against multiple cancer cell lines with IC50 values comparable to established chemotherapeutics .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that 6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline derivatives possess substantial antibacterial effects.

Table: Antimicrobial Activity of Quinoxaline Derivatives

| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline | Staphylococcus aureus | 400 µg/ml |

| 6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline | Escherichia coli | 800 µg/ml |

| Other derivatives | Various strains | Varies (200 - 1000 µg/ml) |

This table summarizes the effectiveness of the compound and its derivatives against common bacterial strains, demonstrating its potential as an antimicrobial agent .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. Research shows that certain quinoxaline derivatives can significantly reduce inflammation in various models, indicating their potential utility in treating inflammatory diseases.

Case Study: Inflammatory Response

A study assessed the anti-inflammatory activity of synthesized quinoxaline derivatives through carrageenan-induced paw edema in rats. The results showed a reduction in edema by up to 56%, suggesting a strong anti-inflammatory effect .

Anti-diabetic Potential

Recent studies have explored the role of 6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline as an α-glucosidase inhibitor, making it a candidate for managing diabetes. The compound's derivatives demonstrated significant inhibition of α-glucosidase activity in vitro.

Table: α-Glucosidase Inhibition Activity

| Compound Name | IC50 Value (µg/ml) | Comparison Standard (Acarbose) |

|---|---|---|

| 6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline | 21.92 | 22.32 |

| Other derivatives | Varies | Varies |

This table illustrates the effectiveness of the compound and its derivatives compared to a standard diabetic medication .

Mechanism of Action

The mechanism of action of 6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The compound’s anticancer activity could be attributed to its ability to interfere with cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues with Alkyl Substituents

- 2,3-Diethyl-6-(4-methylpiperazin-1-yl)quinoxaline (CAS: 691873-14-0): Structure: Ethyl groups replace phenyl groups at positions 2 and 3.

Carboxylate and Carbonyl-Linked Piperazines

- Ethyl 2,3-diphenylquinoxaline-6-carboxylate (4) and 6-[(4-ethylpiperazin-1-yl)carbonyl]-2,3-diphenylquinoxaline (CAS: 7047-05-4): Structure: Carboxylate or carbonyl groups bridge the quinoxaline core to piperazine. Synthesis: Derived from acid intermediates via esterification or coupling reactions . Applications: Serve as intermediates for further functionalization, such as hydrazide derivatives for antimicrobial agents .

Key Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline is a derivative of the quinoxaline family, which has garnered attention for its diverse biological activities. Quinoxalines are known for their potential as therapeutic agents due to their ability to interact with various biological targets, leading to antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that compounds related to 2,3-diphenylquinoxaline can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, including resistant strains such as Staphylococcus aureus and Enterococcus faecium .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline | Staphylococcus aureus | 5 µg/mL |

| Escherichia coli | 10 µg/mL | |

| Enterococcus faecium | 7 µg/mL |

Anticancer Activity

The anticancer potential of quinoxaline derivatives has been extensively studied. In vitro studies have demonstrated that 6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline induces apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and DNA damage .

Case Study: Apoptosis Induction in Cancer Cells

In a study investigating the effects of this compound on colorectal cancer cells (HCT116), it was found that treatment led to a significant increase in caspase activity, indicating the induction of apoptosis. The IC50 values for HCT116 cells were reported as follows:

Table 2: IC50 Values for Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT116 | 5.66 ± 1.32 |

| SW480 | 4.73 ± 1.12 |

| Caco2 | 6.14 ± 1.45 |

The biological activity of 6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline is attributed to its ability to generate ROS and induce oxidative stress within cells. This oxidative environment can lead to DNA damage and ultimately trigger apoptotic pathways in cancer cells . Furthermore, the presence of the piperazine moiety may enhance the compound's binding affinity to specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.